Propanamide, 3,3'-iminobis[N-(7-methyl-1,8-naphthyridin-2-yl)-

Description

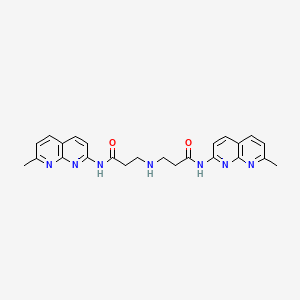

The compound "Propanamide, 3,3'-iminobis[N-(7-methyl-1,8-naphthyridin-2-yl)-" (hereafter referred to as the target compound) is a dimeric 1,8-naphthyridine derivative featuring two 7-methyl-1,8-naphthyridin-2-yl groups connected via a propanamide bridge with an iminobis (-NH-CH2-CH2-CH2-NH-) linkage. This structural motif is distinct due to its dual aromatic systems and flexible alkyl spacer, which may enhance intermolecular interactions or binding to biological targets .

1,8-Naphthyridines are heterocyclic compounds with broad pharmaceutical applications, including antibacterial, anti-inflammatory, and anticancer activities .

Properties

CAS No. |

329325-86-2 |

|---|---|

Molecular Formula |

C24H25N7O2 |

Molecular Weight |

443.5 g/mol |

IUPAC Name |

N-(7-methyl-1,8-naphthyridin-2-yl)-3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]propanamide |

InChI |

InChI=1S/C24H25N7O2/c1-15-3-5-17-7-9-19(30-23(17)26-15)28-21(32)11-13-25-14-12-22(33)29-20-10-8-18-6-4-16(2)27-24(18)31-20/h3-10,25H,11-14H2,1-2H3,(H,26,28,30,32)(H,27,29,31,33) |

InChI Key |

QZBZQIYEBGGLJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)CCNCCC(=O)NC3=NC4=C(C=CC(=N4)C)C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanamide, 3,3’-iminobis[N-(7-methyl-1,8-naphthyridin-2-yl)-] typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Propanamide, 3,3’-iminobis[N-(7-methyl-1,8-naphthyridin-2-yl)-] undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Biological Activities

The 1,8-naphthyridine scaffold, which includes the structure of Propanamide, has been associated with a wide range of biological activities:

-

Anticancer Activity :

- Compounds containing the naphthyridine structure have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that derivatives can induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and topoisomerase inhibition .

- A review highlighted that certain naphthyridine derivatives exhibited potent anticancer activity comparable to established chemotherapeutics like doxorubicin. For example, specific diastereoisomers of naphthyridine demonstrated cytotoxicity against MCF-7 breast cancer cells and HCT116 colon cancer cells .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Neurological Applications :

Case Study 1: Anticancer Mechanism Exploration

A study evaluated the anticancer potential of a specific naphthyridine derivative (Compound 105) on MCF-7/ADR cells. The findings revealed that this compound induced G2/M phase cell cycle arrest and exhibited cytotoxicity similar to doxorubicin.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HCT116 | 12.0 |

This suggests that Propanamide derivatives can serve as lead compounds for developing effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial properties of Propanamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

These findings support the potential use of these compounds in antibiotic development.

Synthesis Approaches

The synthesis of Propanamide derivatives can be achieved through various methods including classical organic reactions such as Skraup synthesis and modern techniques like microwave-assisted synthesis, which enhance yield and reduce reaction times .

Mechanism of Action

The mechanism of action of propanamide, 3,3’-iminobis[N-(7-methyl-1,8-naphthyridin-2-yl)-] involves its interaction with molecular targets such as enzymes and receptors. The naphthyridine core can bind to specific sites on these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Features

The target compound’s key differentiation lies in its dimeric structure. Below is a comparative analysis with related 1,8-naphthyridine derivatives:

Table 1: Structural and Functional Comparison

Key Observations :

- Monomeric analogs like N-(7-methyl-1,8-naphthyridin-2-yl)acetamide prioritize simplicity, with single aromatic systems and smaller substituents .

Physicochemical Properties

- Solubility : Dimeric structures (target compound) may exhibit lower solubility due to increased hydrophobicity and intermolecular hydrogen bonding .

- Crystallinity: Monomeric acetamide derivatives form hydrogen-bonded chains or dimers in crystal lattices , while the target compound’s flexibility could lead to varied packing modes.

Biological Activity

Chemical Identity

Propanamide, 3,3'-iminobis[N-(7-methyl-1,8-naphthyridin-2-yl)-] is a chemical compound with the CAS number 329325-86-2. Its molecular formula is , and it has a molar mass of 443.5 g/mol. This compound belongs to a class of naphthyridine derivatives which have shown potential biological activities, particularly in pharmacology.

Research indicates that derivatives of naphthyridine, including Propanamide, exhibit significant biological activity through various mechanisms. The compound is primarily recognized for its inhibitory effects on Class I PI3-kinase enzymes , particularly the PI3K-α isoform. This inhibition is crucial as PI3K plays a pivotal role in cellular signaling pathways that regulate cell growth and survival, making it a target for cancer therapy .

Anticancer Properties

Studies have demonstrated that Propanamide and its analogs possess potent anti-tumor activity . They inhibit uncontrolled cellular proliferation associated with malignant diseases. The selectivity of these compounds towards specific isoforms of PI3K allows for targeted therapeutic interventions with potentially reduced side effects compared to less selective agents .

Additional Pharmacological Effects

Beyond anticancer properties, naphthyridine derivatives have been implicated in the treatment of various inflammatory and fibrotic diseases. Their ability to modulate signaling pathways involved in inflammation suggests potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Experimental Results

- Inhibition of PI3K : A study reported that compounds similar to Propanamide showed IC50 values indicating effective inhibition of PI3K-α, leading to reduced tumor cell viability in vitro .

- Anti-inflammatory Activity : In animal models, naphthyridine derivatives demonstrated significant reductions in inflammatory markers, suggesting their utility in treating chronic inflammatory conditions .

- Selectivity Profiles : Comparative studies highlighted that while many compounds affect multiple kinases, Propanamide exhibited a selective inhibitory profile primarily against Class I PI3K enzymes without significantly affecting other kinases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.